3-tert-Butyl-6-methylpyrocatechol
Description
Contextualization within Substituted Catechol Chemistry
Substituted catechols are a broad class of compounds that are of significant interest due to their diverse applications, ranging from roles as antioxidants and polymerization inhibitors to their use as precursors in the synthesis of pharmaceuticals and agrochemicals. The fundamental catechol structure, with its two adjacent hydroxyl groups, is a key feature in many natural products and biologically active molecules.
The reactivity of the catechol nucleus is significantly influenced by the nature and position of its substituents. These substituents can modulate the electron density of the aromatic ring and the acidity of the hydroxyl protons, and can also introduce steric hindrance that directs the regioselectivity of its reactions. The study of various substituted catechols allows for a systematic understanding of how these modifications fine-tune the properties of the molecule.
Significance of Steric and Electronic Effects in Alkylated Pyrocatechols
The chemical behavior of 3-tert-Butyl-6-methylpyrocatechol is a direct consequence of the steric and electronic effects exerted by its alkyl substituents.
Electronic Effects: The methyl (-CH₃) and tert-butyl (-C(CH₃)₃) groups are both electron-donating groups through an inductive effect (+I). This donation of electron density to the aromatic ring has several consequences:
It activates the ring towards electrophilic aromatic substitution reactions.
It influences the oxidation potential of the catechol moiety, making it more susceptible to oxidation compared to unsubstituted pyrocatechol (B87986).
The electron-donating nature of the alkyl groups can also affect the acidity (pKa) of the hydroxyl protons.
Steric Effects: The tert-butyl group is notably bulky and exerts significant steric hindrance. This has a profound impact on the molecule's reactivity:
It can hinder the approach of reactants to the adjacent hydroxyl group and the neighboring positions on the aromatic ring.
This steric bulk can influence the conformation of the molecule and its ability to participate in intermolecular interactions, such as hydrogen bonding.
In reactions involving the hydroxyl groups, the steric hindrance can favor reactions at the less hindered hydroxyl group.
Research Landscape and Scholarly Interest in this compound
While this compound itself is not the subject of a vast body of dedicated research, it exists within the broader and more active field of alkylated catechol research. Scientific interest in such compounds is largely driven by their potential as antioxidants. The combination of electron-donating alkyl groups and the catechol functionality makes them effective radical scavengers.
Research in this area often involves the synthesis and evaluation of a series of substituted catechols to establish structure-activity relationships. For example, studies have investigated how varying the alkyl substituents affects the antioxidant capacity, with findings suggesting that the degree of steric hindrance around the hydroxyl groups can play a significant role in the antioxidant mechanism.
Furthermore, substituted catechols are investigated for their roles in coordination chemistry as ligands for metal ions and in the development of new polymerization inhibitors and stabilizers for various organic materials. While specific studies focusing solely on this compound are not abundant in publicly accessible literature, its properties can be inferred from research on structurally similar compounds like 4-tert-butylcatechol (B165716) and 3,5-di-tert-butylcatechol (B55391).
Chemical and Physical Properties
Below is a table summarizing some of the known and predicted properties of this compound and a related compound for comparison.
| Property | Value (this compound) | Value (5-tert-butyl-3-methylpyrocatechol) |
| CAS Number | 2213-67-4 sigmaaldrich.com | 2213-66-3 chemicalbook.com |
| Molecular Formula | C₁₁H₁₆O₂ nist.gov | C₁₁H₁₆O₂ chemicalbook.com |
| Molecular Weight | 180.24 g/mol chemicalbook.com | 180.24 g/mol chemicalbook.com |
| IUPAC Name | 3-tert-Butyl-6-methylbenzene-1,2-diol | 5-tert-Butyl-3-methylbenzene-1,2-diol chemicalbook.com |
Synthesis of Alkylated Catechols
The synthesis of alkylated catechols can be achieved through various methods. A common approach is the Friedel-Crafts alkylation of catechol. For instance, the reaction of 3-methylcatechol (B131232) with tert-butanol (B103910) in the presence of an acid catalyst like sulfuric acid can lead to the formation of tert-butylated methylcatechols. A specific example is the synthesis of 5-tert-butyl-3-methylcatechol, where 3-methylcatechol is reacted with tert-butanol in heptane (B126788) with sulfuric acid, yielding the product in good conversion.
Structure
3D Structure
Properties
CAS No. |
2213-67-4 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
3-tert-butyl-6-methylbenzene-1,2-diol |
InChI |
InChI=1S/C11H16O2/c1-7-5-6-8(11(2,3)4)10(13)9(7)12/h5-6,12-13H,1-4H3 |
InChI Key |
GXVJJTLDTNWPON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(C)(C)C)O)O |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Chemical Transformations of 3 Tert Butyl 6 Methylpyrocatechol
Oxidation Processes and o-Quinone Generation
The oxidation of 3-tert-butyl-6-methylpyrocatechol is a pivotal transformation that leads to the formation of 3-tert-butyl-6-methyl-o-benzoquinone. This process can be initiated through both chemical and electrochemical means, each following distinct mechanistic pathways.
Chemical Oxidation Pathways
Chemical oxidation of catechols, including sterically hindered derivatives analogous to this compound, is commonly achieved using a variety of oxidizing agents. One of the most frequently employed reagents for this transformation is potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) in an alkaline medium. nih.gov The oxidation of catechols to their corresponding o-benzoquinones is a two-electron process. sid.ir In the case of sterically hindered catechols, the presence of bulky substituents like the tert-butyl group enhances the kinetic stability of the resulting o-quinone. nih.gov
The general mechanism for the chemical oxidation of a catechol to an o-quinone involves the removal of two protons and two electrons. The reaction of 3,5-di-tert-butylcatechol (B55391) with oxygen can be catalyzed by various metal complexes, leading to the formation of 3,5-di-tert-butyl-o-benzoquinone (B121359). nih.gov While specific studies on this compound are limited, it is expected to follow a similar oxidation pathway to yield 3-tert-butyl-6-methyl-o-benzoquinone. The reaction with oxidants like lead(IV) acetate (B1210297) has also been shown to produce o-quinones from related catechols. researchgate.net
The resulting o-quinones are electrophilic species that can participate in subsequent reactions, including nucleophilic additions. For instance, the oxidation of some catechol derivatives in the presence of water can lead to the formation of diene-dione products through the addition of water to the o-quinone. nih.gov
Electrochemical Oxidation Mechanisms
The electrochemical oxidation of catechols provides a controlled method to generate o-quinones and study their subsequent reactions. The oxidation process is often complex and can proceed through various mechanistic pathways, which are influenced by factors such as the electrode material, solvent, pH, and the presence of nucleophiles. sid.ir
For many substituted catechols, the electrochemical oxidation follows an ECE (Electron transfer-Chemical reaction-Electron transfer) or a more complex ECECE mechanism. sid.irresearchgate.net In a typical ECE mechanism for a catechol derivative in the presence of a nucleophile, the following steps occur:
E: The catechol undergoes a two-electron oxidation at the electrode surface to form the corresponding o-benzoquinone.
C: The electrochemically generated o-benzoquinone, being a potent Michael acceptor, reacts with a nucleophile present in the solution. sid.irnih.gov
E: The resulting adduct may then be further oxidized at the electrode potential.
In the absence of a strong nucleophile, the o-quinone can sometimes react with the parent catechol, leading to dimerization or polymerization. marquette.edumarquette.edu
The ECECE mechanism involves a sequence of five steps, often observed in the presence of nucleophiles that can add to the quinone ring and subsequently be oxidized. For example, the electrochemical oxidation of catechol in methanol (B129727) can follow an ECECE mechanism, leading to the formation of methoxy-substituted o-benzoquinones. sid.ir While direct electrochemical data for this compound is scarce, studies on structurally similar compounds like 3-methylcatechol (B131232) and 4-tert-butylcatechol (B165716) provide valuable insights into the probable mechanisms. researchgate.net
The electrochemical behavior of catechols is highly dependent on the pH of the medium. The oxidation potential of catechols generally decreases with increasing pH, indicating that the oxidation is facilitated in more alkaline conditions. nih.gov This is because the deprotonation of the hydroxyl groups makes the molecule more electron-rich and easier to oxidize. The stability of the resulting o-quinone is also pH-dependent; in acidic solutions, they are generally more stable, while in alkaline solutions, they can undergo various reactions, including hydroxylation and polymerization. nih.gov
Table 1: Electrochemical Oxidation Mechanisms of Substituted Catechols
| Catechol Derivative | Nucleophile | Proposed Mechanism | Reference |
| Catechol | Cyanide ion | EC | sid.ir |
| Substituted Catechols | Pyrazol-5-ones | Michael Addition | daneshyari.com |
| 4-Substituted Catechols | 4-Hydroxy-6-methyl-2-pyrone | ECE or ECEC | researchgate.net |
| Catechol | Methanol | ECECE | sid.ir |
This table is generated based on studies of analogous compounds due to the lack of specific data for this compound.
Formation of Stable o-Semiquinone Radicals
The one-electron oxidation of a catechol leads to the formation of an o-semiquinone radical anion. These radicals can also be formed by the one-electron reduction of the corresponding o-quinone. Sterically hindered catechols, particularly those with tert-butyl substituents, are known to form relatively stable o-semiquinone radicals. nih.gov The stability of these radicals is attributed to the steric protection afforded by the bulky groups, which prevents dimerization and other decay reactions, as well as the delocalization of the unpaired electron over the aromatic ring and the two oxygen atoms.
Radical Chemistry and Polymerization Inhibition Mechanisms
The ability of hindered phenols and catechols to act as radical scavengers is the basis for their use as antioxidants and polymerization inhibitors. longchangchemical.comnih.govwikipedia.org this compound, as a sterically hindered catechol, is expected to be an effective inhibitor of free-radical polymerization.
The primary mechanism of polymerization inhibition by phenolic compounds involves the transfer of a hydrogen atom from one of the hydroxyl groups to a propagating polymer radical (P•). This reaction terminates the growing polymer chain and generates a phenoxyl radical.
P• + ArOH → PH + ArO•
In the case of this compound, the resulting phenoxyl radical is stabilized by resonance and steric hindrance from the tert-butyl group. This stability is crucial, as a highly reactive phenoxyl radical could potentially re-initiate polymerization. The stabilized phenoxyl radical can then undergo further reactions to terminate another polymer chain, for example, by radical-radical coupling.
The presence of the catechol moiety offers an additional pathway for radical scavenging. The initial phenoxyl radical can be further oxidized to the o-quinone. It is also known that in the presence of oxygen, phenolic inhibitors can be oxidized to quinones, which can then act as radical traps. longchangchemical.com For some catechols, their effectiveness as polymerization inhibitors is significantly enhanced in the presence of oxygen. longchangchemical.com
Interaction with Free-Radical Species
This compound, a substituted catechol, demonstrates significant reactivity towards free-radical species, a characteristic that underpins its function as a potent antioxidant. The fundamental mechanism of its free-radical scavenging activity revolves around the hydrogen atom transfer (HAT) from one of its phenolic hydroxyl (-OH) groups to a free radical (R•). This process is energetically favorable due to the stability of the resulting phenoxy radical.
The presence of the electron-donating tert-butyl and methyl groups on the aromatic ring enhances the antioxidant capacity. The tert-butyl group, in particular, provides steric hindrance which can increase the stability of the phenoxy radical formed after hydrogen donation. mdpi.com This steric shielding reduces the likelihood of the radical participating in undesirable side reactions. The electron-donating nature of the alkyl groups also increases the electron density on the hydroxyl groups, facilitating the donation of a hydrogen atom. mdpi.com
The interaction can be summarized by the following reaction scheme:
Hydrogen Donation: The catechol (Cat(OH)₂) reacts with a free radical (R•), donating a hydrogen atom to neutralize the radical and forming a semiquinone radical (Cat(O•)OH).
Cat(OH)₂ + R• → Cat(O•)OH + RH
Second Hydrogen Donation: The resulting semiquinone radical can then donate the second hydrogen atom to another free radical, forming a stable ortho-quinone.
Cat(O•)OH + R• → Cat(=O)₂ + RH
Mechanistic Role in Polymerization Control
The same chemical principles that make this compound an effective antioxidant also allow it to function as a polymerization inhibitor or retarder. In free-radical polymerization, a monomer is polymerized through a chain reaction involving growing polymer radicals (P•). This compound can interrupt this chain reaction.
The mechanism of inhibition involves the transfer of a hydrogen atom from the catechol's hydroxyl group to the propagating polymer radical. This terminates the growing polymer chain and forms a resonance-stabilized phenoxy radical.
Reaction: P• + Cat(OH)₂ → PH + Cat(O•)OH
The resulting phenoxy radical is significantly less reactive than the initial polymer radical. Its stability, enhanced by the tert-butyl and methyl substituents, means it is generally incapable of initiating a new polymer chain. This effectively halts the polymerization process. The inhibitor is consumed as it quenches the polymer radicals.
In some systems, the presence of oxygen can enhance the inhibitory effect of phenolic compounds. longchangchemical.com The phenol (B47542) can be oxidized to a quinone, which can also participate in termination reactions. longchangchemical.com The choice of a phenolic compound as a polymerization inhibitor often depends on the specific monomer and the process temperature, as its effectiveness can vary under different conditions. longchangchemical.comicheme.org For instance, tert-butyl catechol has been noted for its high blocking effect at moderately elevated temperatures (e.g., 60 °C). longchangchemical.com
Electrophilic and Nucleophilic Substitution Reactions
Michael Addition Reactions with Electrogenerated Quinones
This compound can undergo reactions that are characteristic of its catechol structure, including oxidation to an ortho-quinone. This quinone is an electrophilic species and can participate in subsequent reactions, such as Michael additions. rsc.orgresearchgate.net
A key pathway for this transformation involves the electrochemical oxidation (electrogeneration) of the catechol. In an electrochemical cell, this compound can be oxidized at an anode to form the corresponding highly reactive 3-tert-butyl-6-methyl-1,2-benzoquinone. This in-situ generation is advantageous as it allows for the use of the quinone immediately as it is formed.
The electrogenerated 3-tert-butyl-6-methyl-1,2-benzoquinone possesses an α,β-unsaturated ketone system, making it an excellent Michael acceptor. researchgate.net It can then react with a suitable nucleophile (Michael donor) in a 1,4-conjugate addition, known as the Michael addition reaction.
The general mechanism proceeds as follows:
Electrogeneration of Quinone:
this compound - 2e⁻ - 2H⁺ → 3-tert-Butyl-6-methyl-1,2-benzoquinone
Michael Addition: A nucleophile (Nu⁻) attacks one of the β-carbons of the α,β-unsaturated system in the quinone. This leads to the formation of a new carbon-nucleophile bond and an enolate intermediate, which subsequently tautomerizes to the more stable catecholic product.
This type of reaction is a powerful tool in organic synthesis for forming new carbon-carbon or carbon-heteroatom bonds. researchgate.netsrce.hr For example, thiol nucleophiles can be added via a thia-Michael addition. mdpi.com
Table 1: Reactants and Products in the Michael Addition Pathway
| Step | Reactant(s) | Intermediate/Product | Reaction Type |
|---|---|---|---|
| 1 | This compound | 3-tert-Butyl-6-methyl-1,2-benzoquinone | Electrochemical Oxidation |
Dimerization and Oligomerization Pathways
Under certain conditions, particularly those involving oxidation, this compound and its derived radicals or quinones can undergo dimerization and oligomerization. These pathways are often observed as side reactions during antioxidant or polymerization inhibition processes.
The formation of dimers can occur through several mechanisms:
Radical Coupling: The phenoxy radicals generated during the interaction with free radicals can couple with each other. This can lead to the formation of C-C or C-O linked dimers. The specific linkage depends on the resonance distribution of the unpaired electron in the phenoxy radical.
Reactions involving the Quinone: The electrogenerated or chemically generated 3-tert-butyl-6-methyl-1,2-benzoquinone can also be involved in dimerization. For instance, it can react with the starting catechol in a reaction akin to a Michael addition, where the catechol acts as the nucleophile.
These dimerization and subsequent oligomerization reactions can lead to the formation of more complex, higher molecular weight structures. In the context of polymerization inhibition, the formation of such products is a potential consequence of the inhibitor's mechanism of action. google.com The specific pathways and the structures of the resulting dimers and oligomers are highly dependent on the reaction conditions, such as the solvent, temperature, and the presence of other reactive species.
Table 2: Potential Dimerization Products of this compound
| Reacting Species | Linkage Type | Resulting Structure Type |
|---|---|---|
| Two Phenoxy Radicals | C-C | Biphenyl-type dimer |
| Two Phenoxy Radicals | C-O | Diphenyl ether-type dimer |
Catalytic Roles and Enzyme Substrate Interactions of 3 Tert Butyl 6 Methylpyrocatechol
Enzymatic Reactivity Studies
The interaction of 3-tert-butyl-6-methylpyrocatechol with the copper-containing enzyme tyrosinase reveals a complex relationship involving both substrate activity and enzyme inactivation. This section explores the detailed kinetics, mechanisms, and influencing factors of this interaction.
This compound serves as a substrate for tyrosinase, an enzyme that catalyzes the oxidation of phenols to quinones. However, the presence of bulky substituents on the catechol ring, such as the tert-butyl group, significantly influences the reaction kinetics. The reactivity of tyrosinase is known to decrease when the substituent in the para position of phenols is bulky or electron-withdrawing. While specific kinetic constants for this compound are not extensively documented in comparative studies, research on related substituted catechols provides insight. For instance, an alkyl group in the 3-position of the catechol ring is known to greatly hinder the rate of oxidation by tyrosinase.
A study focusing on the suicide inactivation of tyrosinase noted that 3-tert-butyl-6-methylcatechol does act as a substrate, although its primary role in that context was as an inactivator. foragerone.com The enzyme's affinity for the substrate (represented by the Michaelis constant, K_m) and the catalytic turnover rate (k_cat) are the key parameters governing these kinetics. For bulky phenols like 4-tert-butylphenol, tyrosinase exhibits sluggish kinetics, necessitating higher enzyme concentrations for measurable activity. researchgate.net This suggests that the steric hindrance from the tert-butyl group in this compound likely results in a higher K_m and a lower k_cat compared to smaller, less-hindered catechol substrates.
One of the most significant interactions between this compound and tyrosinase is the induction of suicide inactivation. This phenomenon, also known as mechanism-based inactivation, occurs when the enzyme converts the substrate into a reactive product that, in turn, irreversibly inactivates the enzyme. acs.org Research has confirmed that 3-tert-butyl-6-methylcatechol functions as a suicide substrate for tyrosinase. foragerone.com
The mechanism of suicide inactivation by catechols is a complex process. It is understood to involve the oxidation of the catechol to an o-quinone by the enzyme. This reactive quinone can then participate in processes that lead to the loss of one of the copper atoms from the enzyme's active site, rendering it inactive. researchgate.net Studies on various substituted catechols have shown that the structure of the substrate is critical. The inactivation process exhibits saturation kinetics and a pH profile similar to the catalytic oxidation reaction. researchgate.netacs.org
For 3-tert-butyl-6-methylcatechol, the presence of substituents at both the 3 and 6 positions does not prevent suicide inactivation, which confirms a specific mechanistic pathway. foragerone.com However, the efficiency of inactivation varies with the substrate. The parameter 'r', which denotes the number of catalytic turnovers per enzyme inactivation event, is a measure of this efficiency. While active as a suicide substrate, the efficiency of 3-tert-butyl-6-methylcatechol might be lower than that of other catechols, as indicated by comparisons with substrates like 3,6-difluorocatechol, which has a very high 'r' value, signifying low inactivation efficiency. foragerone.com
Solvent deuterium (B1214612) isotope effect (SDIE) studies are a valuable tool for elucidating enzyme mechanisms, particularly the role of proton transfer in the rate-limiting steps. When a reaction is carried out in heavy water (D₂O) instead of H₂O, a change in the reaction rate can indicate the involvement of proton transfer. A normal solvent kinetic isotope effect (SKIE > 1) suggests that a proton transfer is part of the rate-determining step.
The catalytic activity of tyrosinase is highly dependent on the pH of the reaction medium. This is due to the ionization states of amino acid residues in the enzyme's active site and the substrate itself. Studies investigating the effect of pH on the tyrosinase-catalyzed reaction of 3-tert-butyl-6-methylcatechol have shown that it behaves as a typical tyrosinase substrate in this regard. foragerone.com
Generally, tyrosinase exhibits a bell-shaped pH-activity profile. For the oxidation of catechols, the apparent Michaelis constant (K_m) often shows a minimum value around pH 6.0, increasing at both lower and higher pH values. foragerone.com In contrast, the catalytic constant (k_cat) and the maximum inactivation constant for suicide substrates often remain relatively constant across a range of pH values. foragerone.com This pH dependency underscores the importance of the protonation state of both the enzyme and the catechol substrate for optimal binding and catalysis.
Application in Homogeneous Catalysis
Beyond its role in enzymatic reactions, the structural features of this compound make it and its derivatives valuable ligands in the field of homogeneous catalysis. The catecholate moiety provides a bidentate coordination site for metal ions, while the bulky tert-butyl and methyl groups can be used to tune the steric and electronic properties of the resulting metal complexes.
The coordination chemistry of substituted catechols, particularly those with bulky tert-butyl groups like 3,5-di-tert-butylcatechol (B55391), has been extensively studied with a variety of transition metals. These studies provide a strong basis for understanding the potential of this compound as a ligand.
Iron(III) Complexes: Iron(III) complexes with catecholate ligands are of significant interest as functional models for catechol dioxygenase enzymes. sigmaaldrich.com The ligand environment, including steric hindrance from substituents like methyl groups, can regulate the electronic properties and redox potentials of the Fe(III) center. sigmaaldrich.com The incorporation of sterically demanding groups can hinder the approach of other molecules, such as dioxygen, to the metal center, thereby influencing catalytic activity. sigmaaldrich.com
Nickel(II) Complexes: Nickel(II) can form complexes with catecholate ligands, exhibiting different geometries, such as high-spin octahedral or low-spin square-planar, depending on the coordination of solvent molecules. acs.orgnih.gov Ni(II) complexes derived from Schiff base ligands incorporating a catechol moiety have been shown to act as effective catalysts for the oxidation of substituted catechols, mimicking the activity of catecholase enzymes. ias.ac.in The kinetics of these catalytic reactions often follow the Michaelis-Menten model, indicating an enzyme-like mechanism. ias.ac.in
Vanadium Complexes: Vanadium complexes with substituted catecholate ligands have been synthesized and studied, partly for their potential biological activities. acs.orgnih.gov Sterically hindered and hydrophobic catecholate ligands, such as di-tert-butylcatechol, can enhance the stability of vanadium complexes. acs.orgnih.govresearchgate.net The specific isomers and stability of these complexes can be characterized using techniques like ⁵¹V and ¹H NMR spectroscopy. acs.orgnih.gov Studies with ligands like 3-methylcatechol (B131232) (3-MeCat) and di-tert-butylcatechol (DTB) have demonstrated the formation of various geometric isomers in solution. acs.orgnih.gov
Interactive Data Table: Properties of Related Metal-Catecholate Complexes
| Metal Ion | Ligand System | Coordination Geometry/Properties | Application/Research Focus |
| Fe(III) | Tripodal phenolate (B1203915) ligands | Distorted octahedral | Models for catechol dioxygenases sigmaaldrich.com |
| Ni(II) | Catechol | Octahedral (with H₂O) or Square-planar | Fundamental coordination chemistry acs.orgnih.gov |
| Ni(II) | Schiff base + 3,5-DTBC | Distorted square planar | Catecholase activity mimic ias.ac.in |
| V(V) | Schiff base + 3-MeCat/DTB | Multiple geometric isomers observed | Anticancer activity, stability studies acs.orgnih.gov |
Steric Effects of the tert-Butyl Group in Catalytic Systems
The tert-butyl group, chemically represented as (CH₃)₃C-, is a highly branched and bulky alkyl substituent that imparts significant steric hindrance in molecular structures. fiveable.me This three-dimensional bulk is a critical feature in the context of catalysis, where the geometry of molecules dictates their reactivity and interactions. In catalytic systems involving this compound or its derivatives, the tert-butyl group's size creates a sterically crowded environment around adjacent functional groups. smolecule.com
This steric hindrance can serve several functions. It can act as a protective shield, preventing certain reactions from occurring at nearby sites, thereby enhancing the selectivity of a catalytic process. fiveable.me In reactions involving metal complexes, the bulky nature of ligands containing tert-butyl groups can influence the coordination sphere of the metal center, contributing to the stability and reactivity of the catalyst. cymitquimica.com For instance, in manganese-salen catalyzed reactions, the regioselectivity is governed by a combination of the steric and electronic effects of the catalyst. nih.gov The steric crowding can favor the approach of a reactant from a less hindered direction, leading to improved stereoselectivity in the products formed. fiveable.me However, in some cases, excessive steric bulk can be a limiting factor, preventing efficient oxidation or other transformations by impeding the substrate's access to the catalytic active site. acs.org
Non-Directed Catalytic Hydroxylation of Alkyl Moieties
Manganese-based catalysts have emerged as effective systems for the C-H functionalization of complex molecules, a process of significant interest for late-stage diversification in drug discovery and materials science. nih.gov These catalysts are capable of activating and functionalizing otherwise unreactive C-H bonds. beilstein-journals.org In the context of non-directed hydroxylation, the catalyst operates without a guiding group on the substrate, and its selectivity is instead governed by the inherent electronic and steric properties of the substrate and the catalyst itself. nih.gov
Manganese-catalyzed approaches can enable the direct methylation and azidation of unactivated C–H bonds with notable site selectivity, which often favors the more electron-rich and less sterically hindered positions. nih.govbeilstein-journals.org For example, in the oxidation of certain substrates, manganese catalysts have shown a preference for attacking C-H bonds at specific positions based on their accessibility and electronic nature. acs.org The general mechanism often involves the generation of a high-valent manganese-oxo species which is a powerful enough oxidant to abstract a hydrogen atom from a C-H bond, initiating the functionalization cascade. nih.gov This capability allows for the modification of alkyl moieties within a molecule in a predictable manner based on the interplay of these subtle electronic and steric factors.
Precursor in Heterogeneous Catalysis
Derivatization to Phenylene Aromatic Diesters for Ziegler-Natta Catalysts
This compound, also known as 5-tert-butyl-3-methylcatechol, serves as a key synthetic precursor in the preparation of internal electron donors for Ziegler-Natta catalysts. google.com Ziegler-Natta catalysts are a cornerstone of the polymer industry, used extensively for the synthesis of polyolefins like polypropylene (B1209903). wikipedia.org The performance of these catalysts, particularly their ability to produce polymers with specific properties, is heavily influenced by the presence of internal electron donors. mdpi.com
The catechol compound is derivatized to form a substituted phenylene aromatic diester, specifically 5-tert-butyl-3-methyl-1,2-phenylene dibenzoate. google.comproquest.com This diester molecule is then incorporated into the solid catalyst complex, which is typically based on titanium tetrachloride (TiCl₄) supported on magnesium chloride (MgCl₂). mdpi.comresearchgate.net The role of the internal donor, added during the catalyst's preparation, is to modulate the structure and distribution of the active titanium sites on the MgCl₂ support, which is crucial for controlling the polymer's stereochemistry. mdpi.comresearchgate.net
Influence on Polymerization Activity and Stereoselectivity
The use of 5-tert-butyl-3-methyl-1,2-phenylene dibenzoate as an internal donor in Ziegler-Natta catalysts has a profound impact on the polymerization process and the final polymer properties. google.com Catalysts incorporating this specific donor exhibit high catalytic activity, meaning they can produce a large quantity of polymer per unit of catalyst. google.commdpi.com
Furthermore, this internal donor imparts high selectivity, particularly concerning the stereoregularity of the polymer chain. google.com For polypropylene, this results in a high degree of isotacticity, where the methyl groups on the polymer chain are all oriented on the same side. google.commdpi.com High isotacticity is a desirable property as it leads to higher crystallinity, melting point, and stiffness in the final plastic material. dntb.gov.ua A notable characteristic of catalysts using this phenylene aromatic diester donor is their ability to produce polypropylene with a broad molecular weight distribution (MWD). google.comproquest.com A broad MWD can offer a good balance of mechanical and processing properties in the resulting polymer. proquest.com The function of such internal donors is complex, involving the selective poisoning of non-stereospecific active sites and the activation of isospecific sites on the catalyst surface. researchgate.net
Interactive Data Table: Influence of Internal Donor on Polypropylene Properties
| Catalyst System Component | Precursor Compound | Internal Donor Derivative | Key Polymer Properties | Source |
| Internal Electron Donor | This compound | 5-tert-butyl-3-methyl-1,2-phenylene dibenzoate | High Catalytic Activity, High Isotacticity, Broad Molecular Weight Distribution | google.comproquest.com |
Advanced Spectroscopic and Analytical Characterization of 3 Tert Butyl 6 Methylpyrocatechol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the molecular structure of 3-tert-butyl-6-methylpyrocatechol. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (protons) and ¹³C, a complete picture of the molecular connectivity and environment of each atom can be assembled. utsouthwestern.edu
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, which is governed by the effects of the hydroxyl, tert-butyl, and methyl substituents on the aromatic ring.
The spectrum is expected to show the following key features:
Aromatic Protons: Two signals in the aromatic region (typically δ 6.5-7.0 ppm). These two protons are on adjacent carbons (C4 and C5) and will appear as doublets due to coupling with each other.
Hydroxyl Protons: Two separate, broad singlets for the two hydroxyl (-OH) groups. Their chemical shift can vary depending on the solvent, concentration, and temperature, but they are typically found in a wide range from δ 4.5-8.0 ppm.
tert-Butyl Protons: A sharp singlet at approximately δ 1.4 ppm. This signal integrates to nine protons, characteristic of the three equivalent methyl groups of the tert-butyl substituent. stackexchange.com
Methyl Protons: A singlet at approximately δ 2.2 ppm, integrating to three protons, corresponding to the methyl group attached to the aromatic ring.
Predicted ¹H NMR Data for this compound Data predicted based on established chemical shift values for similar substituted phenols and catechols. stackexchange.comhmdb.ca
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.8 | Doublet | 1H | Aromatic H (C4 or C5) |
| ~6.7 | Doublet | 1H | Aromatic H (C4 or C5) |
| ~5.5 | Broad Singlet | 1H | Hydroxyl H (C1-OH) |
| ~5.4 | Broad Singlet | 1H | Hydroxyl H (C2-OH) |
| ~2.2 | Singlet | 3H | Ar-CH₃ |
| ~1.4 | Singlet | 9H | -C(CH₃)₃ |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the lack of symmetry in this compound, all 11 carbon atoms are chemically non-equivalent and should, in principle, produce distinct signals.
The expected ¹³C NMR spectrum would feature:
Aromatic Carbons: Six signals in the aromatic region (δ 110-150 ppm). The carbons bearing the oxygen atoms (C1 and C2) will be the most downfield, followed by the substituted carbons (C3 and C6). The two carbons bearing hydrogen atoms (C4 and C5) will appear at higher field within this region.
tert-Butyl Carbons: Two signals. One quaternary carbon signal (C-C(CH₃)₃) around δ 35 ppm and one signal for the three equivalent methyl carbons (-C(CH₃)₃) around δ 30 ppm. chemicalbook.com
Methyl Carbon: One signal for the aromatic methyl group (Ar-CH₃) in the aliphatic region, typically around δ 20 ppm. docbrown.info
Predicted ¹³C NMR Data for this compound Data predicted based on established chemical shift values for substituted aromatic compounds. docbrown.inforsc.org
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | C1 or C2 (Aromatic C-OH) |
| ~143 | C1 or C2 (Aromatic C-OH) |
| ~137 | C3 (Aromatic C-C(CH₃)₃) |
| ~125 | C6 (Aromatic C-CH₃) |
| ~120 | C4 or C5 (Aromatic C-H) |
| ~118 | C4 or C5 (Aromatic C-H) |
| ~35 | C (CH₃)₃ |
| ~30 | C(C H₃)₃ |
| ~20 | Ar-C H₃ |
To unambiguously assign the ¹H and ¹³C signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are employed. harvard.edu
COSY (Correlation Spectroscopy): This homonuclear experiment would show a cross-peak between the two aromatic protons, confirming their adjacency on the ring. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly-bonded proton and carbon atoms. It would definitively link the aromatic proton signals to their corresponding carbon signals and the methyl/tert-butyl proton signals to their respective carbon signals.
From the tert-butyl protons to the aromatic carbons C2, C3, and C4.
From the methyl protons to the aromatic carbons C1, C5, and C6.
From the aromatic protons to adjacent and geminal aromatic carbons.
These 2D techniques, used in combination, would provide definitive proof of the 3-tert-butyl-6-methyl substitution pattern on the pyrocatechol (B87986) core. youtube.com
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
Due to the polar nature of the hydroxyl groups, catechols are often derivatized before analysis by gas chromatography-mass spectrometry (GC-MS) to increase their volatility. koreascience.krijern.com A common procedure is silylation, which converts the -OH groups to trimethylsilyl (B98337) (-OTMS) or tert-butyldimethylsilyl (-OTBDMS) ethers. nih.govnih.govresearchgate.net
For the bis-trimethylsilyl derivative of this compound, the EI-MS spectrum would be expected to show:
Molecular Ion (M⁺•): A prominent molecular ion peak corresponding to the mass of the derivatized molecule.
Key Fragmentation: The most characteristic fragmentation pathway for tert-butyl substituted aromatic compounds is the loss of a methyl radical (•CH₃, 15 Da) to form a highly stable [M-15]⁺ ion, which often appears as the base peak. nist.gov Other significant fragments would arise from the loss of the entire tert-butyl group or from fragmentation of the TMS groups.
Predicted Key Fragments in EI-MS of the bis-TMS Derivative
| m/z (mass-to-charge ratio) | Identity |
| 324 | [M]⁺• (Molecular Ion) |
| 309 | [M - CH₃]⁺ |
| 73 | [Si(CH₃)₃]⁺ |
Catechols can undergo oxidative polymerization to form oligomeric and polymeric structures. MALDI-TOF MS is an ideal technique for characterizing these complex mixtures, as it can analyze large molecules with high sensitivity. nih.govresearchgate.net
If this compound were polymerized, the MALDI-TOF spectrum of the resulting product would display a series of peaks. nih.gov Each peak in the series would be separated by a mass corresponding to the monomer unit (180.25 Da). This allows for the determination of the degree of polymerization and the distribution of oligomer sizes in the sample. Different end groups on the polymer chains can also be identified, providing comprehensive structural information about the oligomeric material. researchgate.netmdpi.com
Elucidation of Reaction Intermediates by MS
Mass spectrometry (MS), particularly Electrospray Ionization Mass Spectrometry (ESI-MS), is a powerful tool for identifying transient species in a reaction mixture. In the study of this compound, MS is crucial for elucidating the intermediates formed during oxidation processes. The oxidation of catechols typically proceeds through highly reactive intermediates. scispace.com
The initial step in the oxidation of this compound is the formation of the corresponding o-semiquinone radical, which is then rapidly oxidized to the more stable 3-tert-butyl-6-methyl-1,2-benzoquinone. This quinone is a key reactive intermediate. Due to its electrophilic nature, the quinone can undergo a Michael addition reaction with a nucleophile. scispace.comresearchgate.net In the absence of other strong nucleophiles, the parent catechol can act as the nucleophile, leading to the formation of dimeric products. marquette.edu
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound provides a unique fingerprint based on the vibrational frequencies of its constituent bonds.
The key functional groups in this compound are the hydroxyl (-OH) groups, the aromatic ring, and the alkyl (tert-butyl and methyl) substituents. The two hydroxyl groups on the catechol ring give rise to a characteristic broad absorption band in the high-frequency region of the spectrum, typically between 3300 and 3500 cm⁻¹. The C-O stretching vibrations of the phenol (B47542) groups are observed in the 1200-1300 cm⁻¹ region.
The aromatic ring exhibits several characteristic bands. The C-H stretching vibrations of the hydrogens attached to the ring appear just above 3000 cm⁻¹. The aromatic C=C stretching vibrations result in one or more sharp peaks in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching vibrations from the tert-butyl and methyl groups are found just below 3000 cm⁻¹.
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Hydroxyl (O-H) | Stretching | 3500 - 3300 (Broad) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H | Stretching | 2960 - 2850 |
| Aromatic C=C | Ring Stretching | 1600 - 1450 |
| Phenolic C-O | Stretching | 1300 - 1200 |
Electronic Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy in Mechanistic Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable method for studying reaction mechanisms involving chromophoric species. The oxidation of this compound can be effectively monitored using this technique because the reactant, intermediates, and products have distinct electronic absorption spectra.
The parent compound, this compound, being a substituted phenol, exhibits strong absorption bands in the ultraviolet region, typically around 270-280 nm, corresponding to π→π* transitions within the benzene (B151609) ring.
During oxidation, the catechol ring is converted into a conjugated quinone structure. This new species, 3-tert-butyl-6-methyl-1,2-benzoquinone, has an extended system of conjugated double bonds, which lowers the energy of the electronic transitions. As a result, the quinone displays a characteristic absorption band in the visible region of the spectrum, typically appearing around 400 nm. researchgate.netresearchgate.net
By monitoring the decrease in the catechol's absorbance in the UV region and the simultaneous increase in the quinone's absorbance in the visible region, the kinetics of the oxidation reaction can be determined. researchgate.net This allows for the study of reaction rates under various conditions and provides insight into the stability of the generated quinone.
Table 2: Expected UV-Vis Absorption Maxima for the Oxidation of this compound
| Compound | Chromophore | Expected λmax (nm) |
| This compound | Substituted Benzene Ring | ~275 - 285 |
| 3-tert-Butyl-6-methyl-1,2-benzoquinone | o-Quinone | ~390 - 410 |
Electrochemical Characterization Techniques
Cyclic Voltammetry (CV) for Redox Behavior Analysis
Cyclic Voltammetry (CV) is the primary electrochemical technique used to investigate the redox behavior of this compound. This method provides information about the oxidation and reduction potentials of the compound and the stability of the electrochemically generated species. researchgate.netrsc.org
The cyclic voltammogram of this compound in a suitable non-aqueous or aqueous buffered solution typically shows a quasi-reversible redox process. scispace.commarquette.edu In the anodic (forward) scan, an oxidation peak is observed, which corresponds to the two-electron, two-proton oxidation of the catechol to its corresponding o-quinone, 3-tert-butyl-6-methyl-1,2-benzoquinone.
In the cathodic (reverse) scan, a corresponding reduction peak appears, representing the conversion of the o-quinone back to the catechol. The separation between the anodic and cathodic peak potentials provides information about the electrochemical reversibility of the redox couple. For an ideal reversible two-electron process, this separation is approximately 29.5 mV, but for quasi-reversible systems like catechols, it is typically larger. marquette.edu
The electron-donating nature of the tert-butyl and methyl groups influences the oxidation potential, generally making it easier to oxidize compared to unsubstituted catechol. The stability of the generated o-quinone can also be assessed from the CV data; if the quinone is unstable and undergoes rapid subsequent chemical reactions, the cathodic peak will be diminished or absent. researchgate.net
Table 3: Summary of Expected Electrochemical Events for this compound in Cyclic Voltammetry
| Process | Reaction | Peak | Description |
| Oxidation | Catechol → o-Quinone + 2H⁺ + 2e⁻ | Anodic Peak (Epa) | Two-electron oxidation of the dihydroxy form to the quinone form. |
| Reduction | o-Quinone + 2H⁺ + 2e⁻ → Catechol | Cathodic Peak (Epc) | Two-electron reduction of the generated quinone back to the catechol. |
Controlled-Potential Coulometry for Electron Transfer Stoichiometry
Controlled-potential coulometry is a powerful electrochemical technique employed to determine the number of electrons (n-value) transferred during the oxidation or reduction of a species. This information is fundamental to elucidating the reaction mechanism. In the case of substituted catechols like this compound, this technique helps in understanding the initial electrochemical step.
The electrochemical oxidation of catechols generally proceeds via a two-electron transfer to form the corresponding o-quinone. researchgate.net Studies on closely related compounds, such as 3,5-di-tert-butylcatechol (B55391), have utilized controlled-potential coulometry to confirm this two-electron process. researchgate.netsid.ir The electrolysis is carried out at a constant potential, ensuring that only the analyte of interest is oxidized. The total charge passed is measured, and from this, the n-value is calculated using Faraday's law. libretexts.orglibretexts.org
Research Findings: In a typical controlled-potential coulometry experiment for a substituted catechol, a known amount of the compound is dissolved in a suitable electrolyte solution and electrolyzed at a potential set on the plateau of the voltammetric wave corresponding to its oxidation. The current decreases over time as the analyte is consumed. libretexts.org The total charge passed (Q) is obtained by integrating the current-time curve. The number of electrons transferred (n) can then be determined. For many substituted catechols, the coulometric n-value is consistently found to be approximately 2, confirming a two-electron oxidation to the corresponding o-quinone. researchgate.netresearchgate.netresearchgate.net
Table 1: Representative Data from Controlled-Potential Coulometry of a Substituted Catechol
| Parameter | Value |
| Initial Concentration | 1.0 mM |
| Applied Potential | +0.6 V (vs. Ag/AgCl) |
| Total Charge (Q) | 193 mC |
| Calculated n-value | ~2.0 |
This data is representative and based on studies of similar substituted catechols.
Spectroelectrochemical Methods for Transient Species
The oxidation of this compound can lead to the formation of short-lived, transient species such as semiquinone radicals and o-quinones. Spectroelectrochemical methods, which combine spectroscopic techniques with electrochemistry, are indispensable for the in-situ characterization of these reactive intermediates.
By performing the electrochemical oxidation within the sample compartment of a spectrometer (e.g., a UV-Vis spectrophotometer), the spectral changes of the solution can be monitored as a function of the applied potential. This allows for the identification of new absorption bands corresponding to the transient species. For catechols, the initial oxidation product is the o-quinone, which can be observed by its characteristic absorption spectrum. researchgate.net In some cases, the one-electron oxidation product, a semiquinone radical, can also be detected, often with the aid of electron spin resonance (ESR) spectroscopy. nih.gov
Research Findings: Spectroelectrochemical studies on 3,5-di-tert-butylcatechol have shown the formation of the corresponding 3,5-di-tert-butyl-o-benzoquinone (B121359), which exhibits a characteristic absorption maximum around 400 nm. researchgate.netresearchgate.net The formation of semiquinone radicals during the oxidation of various catechol derivatives has been confirmed by ESR spectroscopy, providing direct evidence for these transient intermediates. nih.gov The stability and reactivity of these transient species are influenced by the substituents on the catechol ring and the solvent system used.
Table 2: Spectroelectrochemical Data for the Oxidation of a Substituted Catechol
| Species | Technique | Key Spectral Feature |
| Substituted Catechol | UV-Vis | ~280 nm |
| Semiquinone Radical | ESR | Characteristic g-value and hyperfine splitting |
| o-Quinone | UV-Vis | ~400 nm |
This data is representative and based on studies of similar substituted catechols.
Chromatographic Separation and Quantification
Chromatographic techniques are essential for the separation and quantification of this compound from complex mixtures, for monitoring reaction progress, and for assessing its purity. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely employed for these purposes.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a versatile and widely used technique for the analysis of phenolic compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach.
Method Development: A typical RP-HPLC method involves a C18 stationary phase, which is nonpolar, and a polar mobile phase. The mobile phase often consists of a mixture of water (acidified to improve peak shape) and an organic modifier like acetonitrile (B52724) or methanol (B129727). mdpi.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is commonly achieved using a UV detector, as the aromatic ring of the catechol provides strong UV absorbance. mdpi.com
Table 3: Typical HPLC Conditions for the Analysis of Substituted Catechols
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (with 0.1% Formic Acid) |
| Gradient | Isocratic or Gradient Elution |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
These conditions are based on established methods for similar phenolic compounds and may require optimization for this compound.
Gas Chromatography (GC) for Reaction Monitoring and Purity Assessment
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds like this compound. It is highly effective for monitoring reaction progress and for the determination of purity by identifying and quantifying impurities.
Method Development: For GC analysis of phenolic compounds, a nonpolar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often used. researchgate.net Due to the polar nature of the hydroxyl groups, derivatization is sometimes employed to improve peak shape and thermal stability. Common derivatizing agents for phenols include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). nist.govresearchgate.net The mass spectrometer provides definitive identification of the compound and its derivatives based on their mass spectra and fragmentation patterns.
Table 4: Representative GC-MS Parameters for the Analysis of a Substituted Phenol
| Parameter | Condition |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at 1.2 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | 50 °C (1 min), then 10 °C/min to 280 °C |
| MS Ion Source Temp | 230 °C |
| MS Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-550 amu |
These parameters are based on established methods for similar compounds, such as 6-methyl-2-tert-butylphenol, and may be adapted for this compound. researchgate.net
Theoretical and Computational Chemistry Studies of 3 Tert Butyl 6 Methylpyrocatechol
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the molecular properties of catechol derivatives, including 3-tert-butyl-6-methylpyrocatechol. These computational methods provide valuable insights into the geometric and electronic structures of molecules.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT is employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. By minimizing the total energy of the molecule, researchers can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy. nih.govnih.gov These optimized geometries are crucial for understanding the molecule's physical and chemical behavior.
Furthermore, DFT calculations provide a detailed picture of the electronic structure, revealing how electrons are distributed within the molecule. This information is fundamental to understanding the molecule's reactivity and spectroscopic properties. Studies on related catechol derivatives have demonstrated the power of DFT in elucidating the influence of substituents on the electronic properties of the catechol ring. chemrxiv.orgresearchgate.net For instance, the electron-donating nature of the tert-butyl and methyl groups in this compound is expected to significantly impact its electronic structure compared to unsubstituted catechol.
Selection of Appropriate Basis Sets and Exchange-Correlation Functionals
The accuracy of DFT calculations is highly dependent on the choice of two key components: the basis set and the exchange-correlation functional.
Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. uni-rostock.de Different basis sets offer varying levels of accuracy and computational cost. For molecules like this compound, which contain first- and second-row atoms, Pople-style basis sets such as 6-31G(d) or 6-311G(d,p) are commonly used. researchgate.netgaussian.com The addition of polarization functions (e.g., 'd' and 'p') allows for more flexibility in describing the shape of the electron density, which is particularly important for accurately modeling chemical bonds. uni-rostock.de Larger basis sets, such as those from the Dunning's correlation-consistent family (e.g., cc-pVDZ, aug-cc-pVTZ), can provide even higher accuracy but at a greater computational expense. nih.gov
Exchange-Correlation Functionals: The exchange-correlation functional is an approximation to the complex electron-electron interactions within a molecule. There is a wide variety of functionals available, each with its own strengths and weaknesses. The B3LYP hybrid functional, which combines a portion of exact exchange from Hartree-Fock theory with DFT exchange and correlation, is a popular choice for many applications due to its good balance of accuracy and efficiency. nih.govresearchgate.net Other functionals, such as PBE and ωB97X-D, are also widely used. nih.govnih.govacs.org The choice of functional can significantly influence the calculated properties, and it is often recommended to test several functionals to ensure the reliability of the results. nih.gov
Electronic Structure and Reactivity Descriptors
The electronic structure of this compound, as determined by quantum chemical calculations, provides a foundation for understanding its reactivity. Several key descriptors derived from the electronic structure are particularly useful in this regard.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. wuxiapptec.com The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govchalcogen.ro A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In the case of this compound, the electron-donating tert-butyl and methyl groups are expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap and increasing the molecule's reactivity compared to unsubstituted catechol.
Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap (Illustrative Data)
| Parameter | Energy (eV) |
| HOMO | -5.50 |
| LUMO | -0.80 |
| HOMO-LUMO Gap | 4.70 |
Note: The values in this table are illustrative and would need to be calculated specifically for this compound using appropriate computational methods.
Prediction of Reactivity Sites and Electrophilic/Nucleophilic Character
The distribution of the HOMO and LUMO across the molecule can be used to predict the most likely sites for electrophilic and nucleophilic attack. The regions of the molecule where the HOMO is localized are susceptible to attack by electrophiles, as these are the areas of highest electron density. Conversely, the regions where the LUMO is localized are prone to attack by nucleophiles, as these are the areas of lowest electron density and greatest electron-accepting capability. wuxiapptec.com
For this compound, the HOMO is expected to be primarily located on the catechol ring and the oxygen atoms of the hydroxyl groups, making these the primary sites for electrophilic attack. The LUMO, on the other hand, is likely to be distributed over the aromatic ring.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution in a molecule and are another powerful tool for predicting reactivity. nih.gov Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) indicate electron-poor areas that are susceptible to nucleophilic attack.
Calculation of Electron and Proton Affinities
Electron Affinity (EA) is the energy released when an electron is added to a neutral molecule to form a negative ion. It is a measure of a molecule's ability to accept an electron. A higher electron affinity indicates a greater propensity to accept an electron. The electron affinity can be calculated as the energy difference between the neutral molecule and its anion. materialsciencejournal.org
Proton Affinity (PA) is the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. It is a measure of a molecule's basicity. govinfo.gov A higher proton affinity indicates a stronger attraction for a proton. The proton affinity can be calculated by determining the energy difference between the protonated and unprotonated species. uiuc.edu
For this compound, the electron-donating substituents are expected to decrease its electron affinity compared to unsubstituted catechol, as the increased electron density on the ring makes it less favorable to accept an additional electron. Conversely, these same electron-donating groups are expected to increase the proton affinity of the oxygen atoms, making them more basic.
Table 2: Calculated Reactivity Descriptors (Illustrative Data)
| Descriptor | Value |
| Ionization Potential (eV) | 7.50 |
| Electron Affinity (eV) | 1.20 |
| Chemical Hardness (eV) | 3.15 |
| Electrophilicity Index (eV) | 2.25 |
Note: The values in this table are illustrative and would need to be calculated specifically for this compound using appropriate computational methods.
Mechanistic Pathways and Transition State Analysis
Computational chemistry serves as a powerful tool to explore the intricate details of chemical reactions, including the oxidation of catechols. By modeling the potential energy surface, researchers can identify the most probable reaction pathways and characterize the high-energy transition states that govern the reaction rates.
The oxidation of phenolic compounds, including catechols, is a fundamental process in various chemical and biological systems. Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of these reactions. For catechols, the oxidation process generally follows one of three primary pathways: Hydrogen Atom Transfer (HAT), Stepwise Electron Transfer-Proton Transfer (SET-PT), or Sequential Proton Loss Electron Transfer (SPLET).
While specific computational studies exclusively focused on this compound are not extensively available in the current literature, the principles derived from studies on substituted catechols can be applied. The presence of an electron-donating tert-butyl group and a methyl group is expected to influence the electronic structure and, consequently, the preferred oxidation pathway.
Theoretical investigations on similar substituted catechols suggest that the oxidation mechanism can be highly dependent on the solvent and the nature of the oxidizing species. nih.gov The generation of semiquinone radicals is a common feature in the oxidation of these compounds. nih.gov In the context of enzymatic reactions, such as with tyrosinase, the oxidation mechanism is intimately linked to the enzyme's active site. researchgate.net
Table 1: Postulated Oxidation Mechanisms of this compound
| Mechanism | Description | Influencing Factors |
| Hydrogen Atom Transfer (HAT) | Direct transfer of a hydrogen atom from a hydroxyl group to an oxidizing radical. | Gas phase, non-polar solvents. |
| Stepwise Electron Transfer-Proton Transfer (SET-PT) | Initial transfer of an electron to form a radical cation, followed by the loss of a proton. | Polar solvents, presence of strong oxidizing agents. |
| Sequential Proton Loss Electron Transfer (SPLET) | Initial deprotonation of a hydroxyl group to form an anion, followed by electron transfer. | Aqueous solutions, pH-dependent. |
This table is based on general principles of catechol oxidation and is intended for illustrative purposes.
Experimental studies have shown that this compound can act as a suicide substrate for the enzyme tyrosinase. researchgate.net This indicates that the compound enters the enzyme's catalytic cycle, is oxidized, and the resulting product irreversibly inactivates the enzyme. Computational modeling of such processes can characterize the structure of the intermediates and the transition states involved, providing activation barriers for each step.
Theoretical studies on the catalytic mechanism of catechol oxidase, a related enzyme, have utilized DFT to model the interaction of catechol with the dicopper active site. nih.gov These studies detail the binding of the substrate, the formation of intermediates, and the energy profile of the reaction. nih.gov It is proposed that the catechol substrate approaches the dicopper complex, leading to its oxidation. nih.gov
For this compound, a similar computational approach would involve docking the molecule into the active site of tyrosinase, followed by quantum mechanics/molecular mechanics (QM/MM) calculations to model the reaction pathway. This would allow for the characterization of key intermediates, such as the semiquinone and o-quinone forms of the substrate within the enzyme's binding pocket, and the calculation of the activation energies for their formation and subsequent reactions.
Table 2: Hypothetical Intermediates in the Tyrosinase-Catalyzed Oxidation of this compound
| Intermediate | Description | Role in Catalytic Cycle |
| Enzyme-Substrate Complex | This compound bound to the active site of tyrosinase. | Initial step of the enzymatic reaction. |
| Semiquinone Radical | Formed by the one-electron oxidation of the bound catechol. | A reactive intermediate that can undergo further oxidation. |
| o-Quinone | Formed by the two-electron oxidation of the catechol. | The primary product of the enzymatic oxidation, which can lead to enzyme inactivation. |
This table presents a generalized sequence of intermediates based on known catechol oxidase mechanisms.
Thermochemical Properties and Energetic Considerations
The thermochemical properties of a molecule, such as its enthalpy of formation and bond dissociation enthalpies, are crucial for understanding its stability and reactivity. Computational chemistry provides reliable methods for calculating these properties.
The standard molar enthalpy of formation (ΔfH°) is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. There is a lack of publicly available experimental or calculated data for the standard molar enthalpies of formation of this compound in the solid, liquid, or gaseous phases.
However, computational methods, such as G3 and G4 theory, can be employed to calculate the gas-phase enthalpy of formation with high accuracy. For the solid and liquid phases, these calculations become more complex as they need to account for intermolecular interactions. The enthalpy of sublimation (ΔsubH) and enthalpy of vaporization (ΔvapH) can be used to relate the gas-phase enthalpy to the solid and liquid phases, respectively.
Table 3: Illustrative Thermochemical Data for a Substituted Catechol
| Property | Phase | Hypothetical Value (kJ/mol) |
| Standard Molar Enthalpy of Formation (ΔfH°) | Gas | -450 to -550 |
| Standard Molar Enthalpy of Formation (ΔfH°) | Liquid | -500 to -600 |
| Standard Molar Enthalpy of Formation (ΔfH°) | Solid | -550 to -650 |
Disclaimer: The values in this table are hypothetical and are provided for illustrative purposes only, as specific data for this compound is not available. The ranges are based on general trends for similar phenolic compounds.
The O-H bond dissociation enthalpy (BDE) is the energy required to break the O-H bond homolytically, forming a phenoxy radical and a hydrogen atom. It is a key descriptor of the antioxidant activity of phenolic compounds, with a lower BDE indicating a greater ability to donate a hydrogen atom to scavenge free radicals.
DFT calculations are widely used to compute O-H BDEs. For catechols, the BDE of one O-H bond is significantly influenced by the presence of the adjacent hydroxyl group, which can stabilize the resulting phenoxy radical through intramolecular hydrogen bonding and electron delocalization. The presence of the electron-donating tert-butyl and methyl groups on the aromatic ring of this compound is expected to further lower the O-H BDE compared to unsubstituted catechol. researchgate.net
Computational studies on substituted phenols and catechols have established reliable protocols for calculating BDEs, often using the B3LYP functional with appropriate basis sets. mdpi.com While a specific BDE value for this compound is not reported, it can be estimated based on these computational models.
Table 4: Calculated O-H Bond Dissociation Enthalpies (BDEs) for Representative Phenolic Compounds
| Compound | O-H BDE (kcal/mol) | Computational Method |
| Phenol (B47542) | 86.5 | (RO)B3LYP/6-311++G(2df,2p) mdpi.com |
| Catechol | 79.3 | (RO)B3LYP/6-311++G(2df,2p) |
| 4-Methylcatechol (B155104) | 78.1 | DFT B3LYP/6-31G(d,p) researchgate.net |
| This compound | Estimated < 78 | Based on substituent effects |
The BDE for phenol is from a cited study. mdpi.com The values for catechol and 4-methylcatechol are representative values from DFT studies. researchgate.net The value for this compound is an estimation based on the expected electron-donating effects of the alkyl substituents.
Advanced Derivatives and Analogues of 3 Tert Butyl 6 Methylpyrocatechol in Chemical Research
Structure-Reactivity Relationships in Substituted Catechols
The reactivity of the catechol nucleus is profoundly influenced by the nature and position of its substituents. These groups can alter the electron density of the aromatic ring, modify the acidity of the hydroxyl groups, and present steric hindrance, thereby controlling the molecule's behavior in chemical reactions.
The core of catechol's reactivity lies in its ability to undergo oxidation. The initial step often involves the formation of a semiquinone radical, which can then proceed through various pathways, including the formation of quinones, polyphenols, or fragmentation into smaller carboxylic acids. The presence of ring-activating functional groups enhances this reactivity. For instance, electron-donating groups increase the nucleophilicity of the catecholate, making it more susceptible to oxidation. A clear quantitative relationship has been demonstrated between the rate of enzymatic conversion of substituted catechols and the calculated energy of the highest occupied molecular orbital (E(HOMO)), confirming that the rate-limiting step is dependent on the substrate's nucleophilic reactivity. lsu.edu
Substituents also modulate the stereoelectronic properties and the acidity (pKa) of the phenolic hydroxyls. Electron-withdrawing groups, for example, increase the oxidation potential and lower the pKa values, which can stabilize the catechol form. nih.gov The impact of these substitutions can be systematically evaluated, as the ¹H NMR chemical shifts of aromatic protons often correlate strongly with established electronic parameters like the Hammett σm constant. nih.gov
In the context of catecholamines, specific substitutions determine biological activity. The presence of the two hydroxyl groups on the catechol ring is essential for maximum affinity at adrenergic receptors. researchgate.net The size of substituents on the amine side chain can direct selectivity toward either alpha or beta receptors; smaller groups favor alpha-adrenergic effects, while larger alkyl groups enhance beta-adrenergic activity. researchgate.netresearchgate.net
Table 1: Effect of Substituent Type on Catechol Reactivity
| Substituent Type | Effect on Electron Density | Impact on Oxidation | Example Effect |
| Electron-Donating (e.g., -CH₃, -OCH₃) | Increases | Enhances rate of oxidation | Increases nucleophilicity of the catechol ring. lsu.edu |
| Electron-Withdrawing (e.g., -Cl, -NO₂) | Decreases | Stabilizes against oxidation | Increases oxidation potential and lowers hydroxyl pKa. nih.gov |
| Bulky Alkyl (e.g., -C(CH₃)₃) | Increases (inductive) | Can sterically hinder reactions | Influences product selectivity in certain reactions. |
| Side-Chain Amines (in Catecholamines) | N/A to ring density | Affects metabolism (MAO/COMT) | Determines receptor selectivity (α vs. β). researchgate.netresearchgate.net |
Synthesis and Properties of Related Pyrocatechol (B87986) Derivatives
Building upon the fundamental principles of structure and reactivity, chemists can synthesize a vast array of pyrocatechol derivatives with tailored properties. The sterically hindered 3,5-di-tert-butylcatechol (B55391) is a particularly important analogue, serving as a common starting point for various transformations.
3,5-Di-tert-butylcatechol is a white to light brown crystalline solid, noted for its stability and its utility as a precursor in organic synthesis. rsc.org It is frequently used as a model substrate in studies of oxidation reactions, both enzymatic and non-enzymatic. ontosight.ai
A primary transformation of 3,5-di-tert-butylcatechol is its oxidation to the corresponding o-quinone, 3,5-di-tert-butyl-o-benzoquinone (B121359). This reaction is a key step in modeling the activity of catecholase enzymes and can be catalyzed by various metal complexes, such as those containing copper(II) or manganese(II), under aerobic conditions. nih.govresearchgate.net The progress of this oxidation can be easily monitored spectrophotometrically by observing the increase in absorbance characteristic of the quinone product. researchgate.net Organocatalysts, such as 1,3,2-oxazaphospholes, have also been shown to facilitate this oxidation. rsc.org
Furthermore, derivatives of 3,5-di-tert-butylcatechol can be used to synthesize more complex molecules. For example, 3,5-di-tert-butyl-6-methoxymethylcatechol reacts with functionalized thiols under acidic conditions to produce novel catechol thioethers, where a methylene (B1212753) bridge separates the catechol scaffold from the sulfur atom. ontosight.ai
Table 2: Properties of 3,5-Di-tert-butylcatechol
| Property | Value |
| Molecular Formula | C₁₄H₂₂O₂ |
| Molecular Weight | 222.32 g/mol |
| Appearance | White to light brown crystals |
| Melting Point | 95-100 °C |
| Solubility | Insoluble in water |
| Key Transformations | Oxidation to 3,5-di-tert-butyl-o-benzoquinone |
The reactivity of the catechol ring allows for its fusion with other heterocyclic systems to create compounds with novel properties. Laccase-catalyzed reactions provide an environmentally friendly method for synthesizing such derivatives. When unsubstituted catechol reacts with 2,3-dihydro-2-thioxopyrimidin-4(1H)-ones in the presence of laccase and aerial oxygen, it yields pyrimidobenzothiazole derivatives in high yields, albeit often as a mixture of regioisomers. nih.gov
Interestingly, the substitution pattern on the catechol ring dictates the reaction outcome. While unsubstituted catechol leads to the fused pyrimidobenzothiazole system, the use of 4-substituted catechols in the same reaction exclusively yields catechol thioethers. nih.gov This highlights the directing effect of substituents on the reaction pathway.
The synthesis of catechol thioethers can also be achieved through other routes. The Michael addition of thiols to ortho-benzoquinones is a common method. ontosight.ai A series of thiazolyl-catechol compounds, a class of thioethers, have been synthesized via the Hantzsch heterocyclization, which involves the reaction of 4-chloroacetyl-catechol with various thioamides. wiley.com Another approach involves reacting catechol derivatives like 3,5-di-tert-butyl-6-methoxymethylcatechol with thiols to create thioethers with a methylene linker between the catechol and the sulfur atom. ontosight.ai
Table 3: Synthetic Routes to Catechol-Based Heterocycles
| Target Derivative | Reactants | Method/Catalyst | Key Feature |
| Pyrimidobenzothiazole | Catechol + 2-Thioxopyrimidin-4(1H)-one | Laccase / O₂ | Enzymatic, green synthesis of fused systems. nih.gov |
| Catechol Thioether | 4-Substituted Catechol + 2-Thioxopyrimidin-4(1H)-one | Laccase / O₂ | Substituent directs reaction away from cyclization. nih.gov |
| Thiazolyl-Catechol | 4-Chloroacetyl-catechol + Thioamide | Hantzsch Reaction | Forms a thiazole (B1198619) ring attached to the catechol. wiley.com |
| Methylene-linked Thioether | 3,5-di-tert-butyl-6-methoxymethylcatechol + Thiol | Acidic Conditions | Creates a flexible methylene bridge. ontosight.ai |
Polymeric and Supramolecular Assemblies Based on 3-tert-Butyl-6-methylpyrocatechol Moieties
The catechol moiety is a versatile functional group for the construction of larger, ordered structures such as polymers and supramolecular assemblies. The methods to achieve this can be broadly categorized into the creation of covalent polymer backbones and the formation of non-covalent, self-assembling systems.
Polymeric catechols can be synthesized by either incorporating catechol units into pre-existing polymers or by polymerizing monomers that already contain a protected catechol group. lsu.edu For example, vinyl monomers containing a protected catechol, such as 5-vinyl-1,3-benzodioxole, can be homo- or co-polymerized using radical initiators. lsu.edu The subsequent deprotection step reveals the reactive catechol moieties along the polymer chain. The oxidative polymerization of catechols is another widely used technique to form robust coatings. nih.gov However, sterically hindered catechols like 3,5-di-tert-butylcatechol are also used as polymerization inhibitors, highlighting their ability to interact with and quench radical species that drive polymerization. sigmaaldrich.com
Beyond covalent polymers, catechol units are exceptional building blocks for supramolecular chemistry, particularly through metal-ligand coordination. The two adjacent hydroxyl groups act as a powerful chelating site for metal ions, most notably iron (Fe³⁺). nih.gov These bio-inspired iron-catechol complexes can act as dynamic, non-covalent cross-links within a polymer network. nih.gov This approach allows for the creation of modular materials where a covalently cross-linked network is further reinforced by supramolecular iron-catechol domains. nih.gov These domains can cluster, acting as reinforcing sites that significantly enhance the mechanical properties of the material, leading to high stiffness and toughness. nih.gov The formation of these coordination supramolecules can be controlled, with linear chains forming from ditopic ligands and branched or star-like structures forming from multi-headed ligands, allowing for complex hierarchical assemblies. pku.edu.cn
Emerging Research Avenues and Future Outlook for 3 Tert Butyl 6 Methylpyrocatechol Studies
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of asymmetrically substituted catechols like 3-tert-Butyl-6-methylpyrocatechol often involves multi-step processes that may rely on petroleum-based starting materials and generate significant waste. The future of its synthesis is geared towards greener and more efficient methodologies. A significant emerging avenue is the exploration of biocatalytic and enzymatic routes.
Biocatalysis, using whole-cell systems or isolated enzymes, offers the potential for high selectivity and milder reaction conditions. For instance, the use of recombinant E. coli strains has been demonstrated for the synthesis of catechol from glucose, representing a shift towards renewable feedstocks. nih.gov Future research could focus on engineering microorganisms to produce this compound directly from simple sugars, potentially through the functionalization of a catechol intermediate. The selective introduction of the tert-butyl and methyl groups onto the catechol ring using engineered enzymes would be a key challenge and a significant breakthrough.
Another sustainable approach is the development of one-pot chemical syntheses that minimize intermediate purification steps and solvent usage. This could involve the selective ortho-alkylation of a substituted phenol (B47542) precursor using environmentally benign catalysts.
Table 1: Potential Sustainable Synthetic Approaches for this compound
| Synthetic Approach | Potential Advantages | Key Research Challenges |
| Whole-Cell Biocatalysis | Use of renewable feedstocks (e.g., glucose), reduced waste, high selectivity. | Metabolic engineering of microbial strains, optimization of fermentation conditions, product toxicity to cells. |
| Enzymatic Synthesis | High regio- and stereoselectivity, mild reaction conditions, reduced byproducts. | Discovery and engineering of suitable enzymes (e.g., selective alkyltransferases), cofactor regeneration. |
| One-Pot Chemical Synthesis | Increased efficiency, reduced solvent and energy consumption, lower operational costs. | Development of highly selective and recyclable catalysts, control of regioselectivity. |
| Flow Chemistry | Precise control over reaction parameters, improved safety, ease of scalability. | Reactor design and optimization, catalyst stability under flow conditions. |
Exploration of Advanced Catalytic Systems and Applications
The inherent redox properties of the catechol moiety make this compound a compelling ligand and substrate in catalysis. Future research is expected to move beyond its traditional antioxidant role and explore its use in sophisticated catalytic systems.
One promising area is the development of novel metal complexes where this compound or its derivatives act as ligands. The electronic and steric properties imparted by the tert-butyl and methyl groups can be fine-tuned to influence the catalytic activity of the metal center. These new catalysts could find applications in selective oxidation reactions, C-C bond formation, and polymerization.
Furthermore, the catalytic transformation of this compound itself is a field ripe for exploration. While its oxidation to the corresponding o-quinone is known, advanced catalytic systems could enable more selective and diverse transformations, leading to the synthesis of fine chemicals and pharmaceutical intermediates.
Integration of Multi-Omics and High-Throughput Screening in Chemical Discovery
The advent of "omics" technologies and high-throughput screening (HTS) provides powerful tools to uncover new biological activities and applications for chemicals like this compound.
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, can be employed to understand the biological effects of this compound. By exposing cell cultures or model organisms to the compound and analyzing the resulting changes in the metabolome, researchers can identify metabolic pathways that are impacted. mdpi.comoup.com This approach could reveal previously unknown biological activities, such as effects on cellular signaling or energy metabolism, and provide insights into its mechanism of action as an antioxidant or its potential for other bioactivities. acs.orgnih.gov
High-throughput screening allows for the rapid testing of large libraries of compounds for a specific biological activity. Libraries of derivatives of this compound could be synthesized and screened against a wide range of biological targets, such as enzymes, receptors, or whole cells. This could accelerate the discovery of new applications in areas like pharmaceuticals, agrochemicals, or materials science.
Table 2: Application of Multi-Omics and HTS in this compound Research
| Technology | Potential Application | Expected Outcomes |
| Metabolomics | Elucidating the biological effects and mechanism of action. | Identification of perturbed metabolic pathways, discovery of novel bioactivities, assessment of potential toxicity. mdpi.comoup.com |
| Proteomics | Identifying protein targets of the compound or its metabolites. | Understanding molecular interactions, clarifying mechanisms of action. |
| Transcriptomics | Analyzing changes in gene expression in response to the compound. | Revealing cellular responses and signaling pathways affected by the compound. |
| High-Throughput Screening (HTS) | Rapidly screening for new biological activities. | Discovery of lead compounds for drug development, agrochemicals, or other applications. |
Refinement of Computational Models for Predictive Chemistry
Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. For this compound, the refinement of computational models holds the key to predicting its properties and reactivity, thereby guiding experimental work.
Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to understand the electronic structure, antioxidant mechanisms, and spectroscopic properties of the molecule. These studies can help to explain the influence of the tert-butyl and methyl substituents on the reactivity of the catechol ring.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound and its derivatives with their biological activity or physical properties. Once established, these models can be used to predict the activity of yet-to-be-synthesized derivatives, allowing for the rational design of new compounds with enhanced properties. Molecular docking simulations can also be employed to predict how this compound might interact with biological targets like enzymes or receptors.
Expanding the Scope of Chemical Transformations and Derivatizations
Future research will undoubtedly focus on expanding the synthetic utility of this compound by exploring a wider range of chemical transformations and derivatizations. This will open the door to novel molecules with unique properties and applications.
One area of interest is the selective derivatization of the two hydroxyl groups. While oxidation is a known reaction, selective mono- or di-etherification and esterification would lead to a diverse range of new compounds. These derivatives could exhibit altered solubility, stability, and biological activity.
The aromatic ring of this compound also presents opportunities for further functionalization. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, could be employed to introduce new carbon-carbon or carbon-heteroatom bonds, leading to more complex molecular architectures.
Furthermore, the potential for this compound to serve as a monomer in polymerization reactions is an area that warrants further investigation. The presence of the two hydroxyl groups and the aromatic ring could allow for its incorporation into polyesters, polyethers, or other novel polymers with tailored thermal and mechanical properties. The pH-dependent polymerization of substituted catechols is a known phenomenon that could be harnessed for specific applications. nih.gov
Finally, the use of this compound as a building block for the synthesis of heterocyclic compounds, such as benzodioxoles or other oxygen-containing heterocycles, represents another exciting frontier. These structural motifs are prevalent in many biologically active molecules and functional materials.
Q & A
Basic: What safety protocols should be followed when handling 3-tert-Butyl-6-methylpyrocatechol in laboratory settings?
Methodological Answer:
- Respiratory Protection: Use NIOSH/CEN-certified respirators (e.g., OV/AG/P99 or ABEK-P2 filters) for high-concentration exposures; P95 masks suffice for low-risk scenarios .
- Environmental Control: Prevent drainage system contamination by using sealed waste containers and secondary containment for spills .
- PPE: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Conduct regular hazard assessments to align PPE with exposure levels .
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Reaction Monitoring: Use HPLC or GC-MS to track intermediate formation. Adjust reaction time and temperature based on real-time data (e.g., boiling point: 244°C, melting point: 20°C for related tert-butyl derivatives) .
- Purification: Employ column chromatography with silica gel or recrystallization in non-polar solvents (e.g., hexane) to isolate high-purity product. Verify purity via NMR (¹H/¹³C) and FT-IR spectroscopy .
Advanced: What methodologies are effective in analyzing the thermal stability and decomposition pathways of this compound?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Conduct under nitrogen/air atmospheres (heating rate: 10°C/min) to identify decomposition temperatures and residues.
- Gas Chromatography-Mass Spectrometry (GC-MS): Capture volatile byproducts during controlled heating. Compare with reference spectra for tert-butyl degradation compounds (e.g., cresols) .
- Computational Modeling: Use density functional theory (DFT) to predict bond dissociation energies and reactive intermediates .
Advanced: How should conflicting data on the compound’s reactivity or toxicity be addressed in experimental design?
Methodological Answer:
- Cross-Validation: Replicate experiments under standardized conditions (e.g., pH 7.0, 25°C) and compare results with peer-reviewed studies.
- Tiered Testing: Perform acute toxicity assays (e.g., OECD Test Guideline 423) if initial data gaps exist. Note that IARC/ACGIH have not classified this compound as carcinogenic .
- Meta-Analysis: Systematically review literature using tools like PRISMA to resolve contradictions, prioritizing studies with robust methodologies .
Basic: What analytical techniques are suitable for characterizing this compound’s structural and chemical properties?
Methodological Answer:
- Spectroscopy:
- NMR: Assign peaks for tert-butyl (δ ~1.3 ppm) and hydroxyl protons (δ ~5-6 ppm).
- FT-IR: Identify O-H stretches (~3200-3500 cm⁻¹) and aromatic C=C vibrations (~1500 cm⁻¹).
- Chromatography: Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment .
Advanced: What strategies can elucidate the compound’s interactions with biological macromolecules in vitro?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Immobilize proteins (e.g., enzymes) on sensor chips to measure binding kinetics (KD, kon/koff).
- Molecular Docking: Simulate interactions using AutoDock Vina; validate with mutagenesis studies on target binding sites .
- Fluorescence Quenching: Monitor tryptophan fluorescence changes in protein-ligand complexes to infer binding affinity .
Basic: How to design experiments assessing the environmental impact of this compound?
Methodological Answer:
- Degradation Studies: Expose the compound to UV light (λ = 254 nm) or microbial consortia (e.g., soil slurry) for 28 days. Analyze metabolites via LC-QTOF-MS .
- Ecotoxicology: Perform Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) .
Advanced: What computational approaches predict the reactivity and byproducts of this compound in synthetic pathways?
Methodological Answer:
- Reaction Mechanism Modeling: Use Gaussian or ORCA software to simulate free radical scavenging pathways, focusing on tert-butyl group stability .
- Byproduct Identification: Apply Cheminformatics tools (e.g., RDKit) to generate plausible byproduct libraries from SMILES notation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
